molecular formula C22H20N2O2 B4795985 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol

3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol

Cat. No.: B4795985
M. Wt: 344.4 g/mol
InChI Key: HTJMGYQPIWUPNU-UHFFFAOYSA-N
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Description

3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol is a complex organic compound with a molecular formula of C22H20N2O2 It is characterized by the presence of a furan ring, a tetrahydro-beta-carboline moiety, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-beta-carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline structure.

    Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the tetrahydro-beta-carboline core reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-furylmethyl)-2,3,4,

Properties

IUPAC Name

3-[2-(furan-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-17-5-3-4-16(12-17)22-21-19(18-6-1-2-7-20(18)23-21)8-10-24(22)13-15-9-11-26-14-15/h1-7,9,11-12,14,22-23,25H,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMGYQPIWUPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)O)CC5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
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3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
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3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
Reactant of Route 4
3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
Reactant of Route 5
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3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
Reactant of Route 6
3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol

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